TTA-A2

Electrophysiology T-type calcium channel State-dependent inhibition

Procure TTA-A2 for its unique state-dependent T-type Ca2+ channel antagonism and >300-fold selectivity over off-target cardiac channels. Its reduced PXR activation minimizes drug-drug interactions in chronic in vivo models. This R-enantiomer is essential for high-affinity binding, making it the definitive tool for research on sleep, epilepsy, and pain signaling pathways.

Molecular Formula C20H21F3N2O2
Molecular Weight 378.4 g/mol
Cat. No. B611503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTA-A2
SynonymsTTAA2;  TTA A2;  TTA-A2
Molecular FormulaC20H21F3N2O2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
InChIInChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1
InChIKeyGEYDMBNDOVPFJL-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide (TTA-A2): A State-Dependent, Orally Active T-Type Calcium Channel Antagonist


(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide, commonly known as TTA-A2 (CAS: 953778-63-7), is a small molecule belonging to the pyridyl amide class [1]. It is a potent, state-dependent, and orally active antagonist of low-voltage-activated T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) . The compound's molecular architecture features a cyclopropylphenyl moiety, a trifluoroethoxy-substituted pyridine ring, and a chiral acetamide linker [1]. TTA-A2 was developed to overcome the selectivity and pharmacokinetic limitations of earlier T-type channel blockers, exhibiting reduced activation of the pregnane X receptor (PXR) .

Why Substituting (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide with Other T-Type Antagonists Compromises Experimental Reproducibility


Generic substitution of TTA-A2 with other T-type calcium channel antagonists is scientifically unsound due to its unique combination of state-dependent inhibition, high selectivity over off-target cardiac ion channels (hERG and L-type), and well-defined in vivo pharmacokinetics [1]. Unlike earlier pan-blockers like mibefradil, which possess significant L-type channel activity and CYP3A4 inhibition [2], TTA-A2 demonstrates >300-fold selectivity for T-type over high-voltage-activated calcium channels and an IC50 >10 μM for hERG [1]. Furthermore, the specific substitution pattern of the pyridyl amide scaffold in TTA-A2 confers a reduced PXR activation profile, which is critical for minimizing drug-drug interaction liabilities in chronic in vivo studies [3]. The R-enantiomeric configuration is essential for its high-affinity binding (Ki of 1.2 nM for α1I) [1]. Using another T-type antagonist would fundamentally alter the pharmacological profile, invalidating cross-study comparisons and potentially leading to erroneous conclusions about target engagement and physiological effects.

Quantitative Differentiation of (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide Against Key Comparators


State-Dependent Inhibition and Subtype Potency of TTA-A2 on Human Cav3 Channels

TTA-A2 blocks recombinant human T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) with high potency and marked state dependence [1]. Its potency is enhanced approximately 40-fold when the membrane holding potential is shifted from -100 mV to -80 mV, indicating preferential binding to the inactivated state of the channel [1]. This state dependence is a critical differentiator from earlier generation T-type blockers. Furthermore, within the Cav3 family, TTA-A2 demonstrates a slight but functionally relevant preference for Cav3.2 [2]. While it inhibits all three subtypes with comparable potencies at -80 mV (IC50 values between 89 and 98 nM) , the higher potency for Cav3.2 in depolarized states underpins its specific analgesic efficacy [2].

Electrophysiology T-type calcium channel State-dependent inhibition

Superior T-Type Channel Selectivity of TTA-A2 Over High-Voltage-Activated Calcium Channels and hERG

A major liability of early T-type calcium channel antagonists, such as mibefradil, was their significant block of L-type calcium channels (IC50 18.6 μM) and hERG potassium channels, leading to cardiovascular side effects [2]. TTA-A2 was designed to overcome this. It exhibits >300-fold selectivity for Cav3 channels over high-voltage-activated (HVA) calcium channels (IC50 >30 μM for Cav1.2, Cav2.1, Cav2.2, and Cav2.3) [1]. Critically, it demonstrates excellent selectivity over the hERG potassium channel and L-type calcium channel, both with IC50 values >10 μM [1]. This selectivity profile is a key differentiator, as it translates to a significantly reduced risk of QT interval prolongation and cardiac arrhythmias in vivo [1].

Ion channel selectivity Cardiac safety hERG

TTA-A2 Exhibits Reduced PXR Activation and Favorable In Vivo Pharmacokinetics in Rodents

TTA-A2 was specifically optimized to reduce activation of the pregnane X receptor (PXR), a nuclear receptor that induces CYP3A4 expression and causes drug-drug interactions . This represents a significant advancement over earlier T-type antagonists, which often had strong PXR agonist activity [1]. In vivo pharmacokinetic studies in rats and mice demonstrate that TTA-A2 is orally bioavailable, achieving sustained plasma exposure [2]. After a single oral dose of 10 mg/kg in rats, plasma concentrations remain measurable for several hours, supporting its use in chronic behavioral studies [2].

Pharmacokinetics Drug-drug interaction Oral bioavailability

In Vivo Validation: TTA-A2 Promotes Slow-Wave Sleep and Suppresses Wakefulness in Rodent Models

The functional selectivity of TTA-A2 has been validated in multiple in vivo models. A seminal study demonstrated that oral administration of TTA-A2 (10 mg/kg) in wild-type mice suppresses active wake and promotes slow-wave sleep, an effect completely absent in mice genetically lacking both Cav3.1 and Cav3.3 channels [1]. This provides strong causal evidence that the observed sleep-promoting effects are directly mediated by its action on T-type calcium channels within the thalamocortical network [1]. This specific on-target in vivo efficacy is a key differentiator from less selective or non-state-dependent T-type blockers, which often produce confounding effects due to off-target activity.

Sleep In vivo electrophysiology Thalamocortical network

Structural Basis for TTA-A2 Selectivity and Binding Mode Revealed by Cryo-EM

The molecular basis for TTA-A2's selectivity has been definitively elucidated through cryo-electron microscopy (cryo-EM) of the human Cav3.2 channel in complex with TTA-A2 at 3.1 Å resolution [1]. The structure reveals that TTA-A2 places its cyclopropylphenyl-containing end in the central cavity to directly obstruct ion flow, while its trifluoroethoxypyridinyl tail extends into the IV-I fenestration [1]. This 'fenestration-penetrating' mode is distinct from the binding pose of other T-type antagonists like TTA-P2 and ML218, which project their hydrophobic groups into the II-III fenestration [1]. Structure-guided mutational analysis has further identified key residues (e.g., in the S6 segment) that determine the T-type preference of TTA-A2 [2]. This atomic-level understanding of its binding mode and selectivity determinants provides a unique and powerful tool for rational drug design and structure-activity relationship studies, a dimension not available for most T-type channel antagonists.

Structural biology Cryo-EM Ligand binding

Optimal Scientific and Industrial Applications for (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide


In Vivo Studies of Sleep, Arousal, and Thalamocortical Rhythms

TTA-A2 is the compound of choice for in vivo pharmacological manipulation of T-type calcium channels in rodent models of sleep and epilepsy [1]. Its oral bioavailability and favorable brain penetration enable chronic dosing studies without the confounding effects of PXR-mediated enzyme induction . The well-defined on-target effects on slow-wave sleep promotion and wake suppression make it an indispensable tool for dissecting the role of thalamocortical networks in these behaviors [1]. Compared to alternatives like TTA-P2, TTA-A2's distinct binding mode and state dependence provide a more nuanced probe for studying channel gating in pathological states [2].

Structure-Activity Relationship (SAR) and Rational Drug Design for T-Type Channel Blockers

The high-resolution cryo-EM structure of TTA-A2 bound to human Cav3.2 provides an unparalleled template for structure-based drug design [2]. Researchers can use the atomic coordinates (PDB ID: 9AYH) to perform virtual screening, molecular dynamics simulations, and to guide the synthesis of novel analogs with improved potency, selectivity, or pharmacokinetic properties. The precise understanding of its 'fenestration-penetrating' binding mode allows for rational modification of the pyridyl amide scaffold to tune subtype selectivity or alter state dependence, a level of detail not available for other T-type channel antagonists [2].

Selective In Vitro Profiling of T-Type Calcium Channels in Native Tissues

In brain slice electrophysiology or isolated sensory neuron preparations, the high selectivity of TTA-A2 for T-type over HVA calcium channels (>300-fold) ensures that the observed effects on cellular excitability and synaptic transmission are specific to T-type channel modulation [1]. Its low affinity for hERG and L-type channels eliminates the need for complex pharmacological isolation protocols often required when using less selective blockers like mibefradil [3]. This simplifies experimental design and increases confidence in data interpretation, making it a critical reagent for neurophysiology labs.

Validating Target Engagement in Pain and Epilepsy Models

TTA-A2's efficacy in pre-clinical models of pain (e.g., IBS-associated hypersensitivity) and epilepsy (e.g., maximal electroshock seizure model) is well-documented [4]. Its use in Cav3.2 knockout mice has demonstrated that its antinociceptive effects are critically dependent on Cav3.2 expression, establishing it as a gold standard tool for target validation studies [4]. Similarly, its anticonvulsant effects are mediated primarily through Cav3.1 [4]. This isoform-specific in vivo pharmacology makes TTA-A2 invaluable for deconvoluting the precise role of each T-type channel subtype in different pain and seizure disorders, a capability not offered by less selective or less well-characterized blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTA-A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.